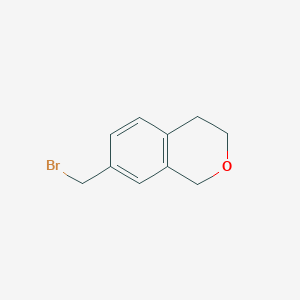

7-(Bromomethyl)isochromane

Description

Contextual Significance of Isochromane Derivatives in Organic Chemistry

Isochromans are a class of bicyclic ethers that feature a tetrahydropyran (B127337) ring fused to a benzene (B151609) ring. This structural motif is a privileged scaffold found in a variety of natural products and biologically active compounds. researchgate.netresearchgate.net The inherent structural features of the isochroman (B46142) core have made it an attractive target for synthetic organic chemists. researchgate.net Derivatives of isochroman have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. ontosight.ai The synthesis of isochroman derivatives is an active area of research, with numerous methods developed for their construction, including the oxa-Pictet-Spengler reaction, which is a key method for creating the isochroman framework. researchgate.net The versatility of the isochroman ring system allows for the introduction of various substituents, leading to a diverse library of compounds with potential applications in medicinal chemistry and materials science. researchgate.netontosight.ai

The Strategic Role of Bromomethyl Functionalities in Synthetic Transformations

The bromomethyl group (–CH₂Br) is a highly valuable functional group in organic synthesis due to its reactivity as an electrophile. ontosight.ai The bromine atom is a good leaving group, making the attached methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups through nucleophilic substitution reactions. For instance, the bromomethyl group can be readily converted to alcohols, ethers, amines, and nitriles, or used to form new carbon-carbon bonds through reactions with organometallic reagents.

Furthermore, the bromomethyl group can participate in radical reactions, where the C-Br bond undergoes homolytic cleavage to form a bromomethyl radical. ontosight.ai This radical species can then engage in various transformations, such as addition to unsaturated systems or hydrogen atom abstraction. ontosight.ai The strategic placement of a bromomethyl group on a molecule, such as in 7-(bromomethyl)isochromane, provides a versatile handle for further chemical modifications and the construction of more complex molecular architectures.

Scope and Research Objectives Pertaining to this compound Systems

Research into 7-(bromomethyl)isochroman systems is driven by the desire to synthesize novel compounds with potential biological or material applications. The primary objectives in this area of research include the development of efficient and stereoselective synthetic routes to this compound and its derivatives. A patent has described the synthesis of 7-(bromomethyl)isochroman as an intermediate in the preparation of PRMT5 modulators for the treatment of various diseases. google.com

Key research goals often involve exploring the reactivity of the bromomethyl group in this specific molecular context. This includes investigating a variety of nucleophilic substitution reactions to introduce diverse functionalities at the 7-position of the isochroman core. Additionally, researchers may explore the use of 7-(bromomethyl)isochroman as a building block in the total synthesis of complex natural products or in the creation of novel molecular probes for chemical biology studies. The ultimate aim is to leverage the unique combination of the isochroman scaffold and the reactive bromomethyl group to access new chemical space and discover molecules with valuable properties.

Data Tables

Table 1: Properties of Related Bromomethyl Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| Benzyl (B1604629) bromide | C₇H₇Br | 171.037 | Colorless liquid | Lachrymatory; reagent for introducing benzyl groups. wikipedia.org |

| Bromomethyl methyl ether | C₂H₅BrO | 124.97 | Colorless to pale yellow liquid | Reactive alkyl halide and ether; useful intermediate in organic synthesis. cymitquimica.com |

| 4-(Bromomethyl)-7-methoxycoumarin | C₁₁H₉BrO₃ | 269.09 | Solid | Used for derivatization in chromatography and fluorometric analysis. |

Table 2: Selected Reactions Involving Bromomethyl Groups

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted methyl derivatives | Introduction of diverse functional groups. |

| Radical Bromination | N-bromosuccinimide (NBS), Radical initiator | Bromomethyl compound | Selective bromination at a methyl group. |

| Grignard Reaction | Magnesium, Aldehyde/Ketone | Alcohol | Carbon-carbon bond formation. organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYECFMPGACQUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228574-75-0 | |

| Record name | 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromomethyl Isochromane and Its Congeners

Precursor Synthesis for Isochromane Scaffolds

The construction of the fundamental isochroman (B46142) ring system is the primary step before functionalization. Various cyclization strategies have been developed to afford these bicyclic ethers, each with distinct advantages concerning substrate scope and reaction conditions.

Oxa-Pictet-Spengler Cyclizations in Isochromane Formation

The Oxa-Pictet-Spengler reaction is a cornerstone for isochroman synthesis, involving the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. researchgate.netthieme-connect.com The general mechanism proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the pyran ring. d-nb.infothieme-connect.com The term 'oxa-Pictet-Spengler reaction' was first coined in 1992. thieme-connect.comd-nb.info

A variety of catalysts can facilitate this transformation. While traditional methods employed strong acids like HCl, modern approaches utilize Lewis and Brønsted acids that offer milder conditions and improved yields. d-nb.infoconicet.gov.ar For instance, iron(II) triflate (Fe(OTf)₂) has been identified as a highly efficient, inexpensive, and environmentally benign catalyst for the reaction between β-arylethanols and various aldehydes or ketals, producing 1-substituted isochromans in high yields. liv.ac.uk Other metal triflates, including those of Bismuth (Bi), Indium (In), Scandium (Sc), and Ytterbium (Yb), have also proven effective. conicet.gov.arliv.ac.uk In some cases, the active catalyst is believed to be triflic acid, generated in situ from the hydrolysis of the metal triflate, as water is a byproduct of the reaction. liv.ac.uk

| Catalyst | Reactants | Conditions | Yield | Reference(s) |

| Fe(OTf)₂ | 3,4-dimethoxyphenylethanol, Benzaldehyde (B42025) | Toluene, 70°C | Excellent | liv.ac.uk |

| Bi(OTf)₃ | β-arylethanols, Aldehydes/Ketals | Not specified | Good to Excellent | conicet.gov.arliv.ac.uk |

| TMSOTf | β-arylethanols, Vinylogous esters | Not specified | Good | thieme-connect.com |

| Aqueous HCl | β-phenylethanol, Paraformaldehyde | Aqueous | Moderate | d-nb.info |

Metal-Catalyzed Cyclizations to Isochromane Nuclei

Metal-catalyzed reactions provide powerful and versatile routes to isochroman scaffolds, often proceeding through different mechanisms than the classical acid-catalyzed pathways. Palladium catalysis, in particular, has been extensively explored. One such method involves the hydroxyl-directed C–H activation and subsequent C–O cyclization of benzyl (B1604629) alcohols or 2-phenylethyl alcohols to yield isochroman derivatives. acs.orgnih.gov Copper-catalyzed intramolecular hydroalkoxylation of specific alkenols has also emerged as an effective method for creating chiral isochromans with good functional group tolerance. rsc.org Furthermore, innovative nickel/photoredox dual catalytic systems enable the cyclization of unactivated alkynes to form isochroman derivatives, offering a green chemistry approach that avoids harsh reagents. rsc.org Tandem reactions catalyzed by palladium can construct complex spiro[isobenzofuran-1,3′-isochroman] scaffolds from propargylic compounds and 2-iodobenzyl alcohols in a highly regioselective manner, forming multiple C-O and C-C bonds in a single operation. rsc.orgrsc.org

N-Heterocyclic Carbene Catalysis in Isochromanone Annulation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of unique reactivity modes. d-nb.infonih.govchalmers.se For the synthesis of isochroman precursors, NHCs can catalyze the formation of 1-isochromanones, which can be subsequently reduced to the isochroman ring. nih.govthieme-connect.com This strategy involves the activation of 2-(bromomethyl)benzaldehydes by an NHC to generate an o-quinodimethane (o-QDM) intermediate. nih.govresearchgate.net This reactive dienoid species then undergoes a [4+2] annulation (cycloaddition) with a ketone coupling partner to afford the functionalized 1-isochromanone product. thieme-connect.comthieme-connect.com The reaction proceeds through the formation of a Breslow intermediate after the NHC adds to the aldehyde. researchgate.net This method provides access to highly functionalized isochromanones from readily available starting materials. thieme-connect.com

| Benzaldehyde Substituent (R) | Ketone | Yield (%) | Reference(s) |

| H | Ethyl phenylglyoxylate | 68 | thieme-connect.com |

| F | Ethyl phenylglyoxylate | 51 | thieme-connect.com |

| Cl | Ethyl phenylglyoxylate | 36 | thieme-connect.com |

| Ph | Ethyl phenylglyoxylate | 40 | thieme-connect.com |

| H | Isatin | 75 | thieme-connect.com |

Halocyclization Approaches to Isochromane Rings

Halocyclization is an effective strategy for constructing heterocyclic rings, including isochromans, by using an electrophilic halogen source to trigger the ring-closing step. sci-hub.stresearchgate.netresearchgate.net In this approach, an unsaturated precursor, typically containing an alkene or alkyne tethered to a benzyl alcohol moiety, is treated with a source of electrophilic halogen, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). sci-hub.stresearchgate.netresearchgate.net The electrophile adds to the carbon-carbon multiple bond, forming a cyclic halonium ion intermediate. This intermediate is then trapped intramolecularly by the pendant hydroxyl group, leading to the formation of the isochroman ring with a halogen incorporated into the structure. sci-hub.stresearchgate.net For example, 1-(2-vinylphenyl)propan-2-ols can be cyclized using hydriodic acid to yield isochromans, while treatment with iodine and a base affords 1-(iodomethyl)isochromans. researchgate.net Similarly, 2-(1-alkynyl)benzylic alcohols readily undergo iodocyclization to produce iodo-substituted isochromenes under mild conditions. researchgate.net The regioselectivity of the cyclization (i.e., 5-exo vs. 6-endo) can often be controlled by the substitution pattern of the starting material. researchgate.netacs.org

Regioselective Bromomethylation Strategies

With the isochroman scaffold in hand, the next critical transformation is the introduction of the bromomethyl group at the desired position. For 7-(bromomethyl)isochroman, this requires a highly regioselective method targeting the C-7 position of the aromatic ring.

Electrophilic Bromination Approaches (e.g., N-Bromosuccinimide)

The most direct and widely used method for introducing a bromomethyl group onto an aromatic ring is the radical bromination of a corresponding methyl-substituted precursor. wikipedia.org In the context of synthesizing 7-(bromomethyl)isochroman, the required starting material would be 7-methylisochroman. The benzylic protons of the methyl group at the C-7 position are susceptible to radical abstraction.

The Wohl-Ziegler reaction is the standard protocol for this transformation. wikipedia.org It involves treating the methyl-substituted aromatic compound with N-Bromosuccinimide (NBS) in a nonpolar solvent, such as carbon tetrachloride (CCl₄). wikipedia.org The reaction is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often with the aid of heat or light. wikipedia.orggoogle.com NBS serves as a convenient source of a low concentration of bromine radicals (Br•), which selectively abstract a benzylic hydrogen to form a stable benzylic radical. wikipedia.org This radical then reacts with molecular bromine (generated from NBS) to form the bromomethylated product and regenerate a bromine radical, thus propagating the chain reaction. This method is highly effective for the monobromination of benzylic positions. google.com

| Substrate | Reagents | Initiator | Conditions | Product | Reference(s) |

| Methyl-substituted aromatics | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) or AIBN | Reflux in CCl₄, light/heat | Bromomethylated aromatic | wikipedia.orggoogle.comtandfonline.com |

| 2,5-dimethyl-trifluoroacetamide | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Not specified | Mono- and di-bromomethylated products | google.com |

| Toluene | 1-bromomethoxy-4-chlorobutane | ZnBr₂ | Not specified | Bromomethylated toluene | tandfonline.com |

Synthesis Utilizing Bromomethylated Benzyl Alcohol Precursors

The synthesis of the isochroman ring system can be effectively achieved through the utilization of appropriately substituted benzyl alcohol precursors. A key strategy involves the use of bromomethylated benzyl alcohols, which can undergo intramolecular cyclization to form the desired isochroman core.

One common precursor is 2-(bromomethyl)benzyl alcohol. While direct cyclization to form isochroman is not the most prevalent route, this starting material is instrumental in the synthesis of related isochromanones, which can be further transformed. For instance, 2-(bromomethyl)benzyl alcohol can be a precursor to 3-isochromanone.

A more direct approach to substituted isochromans involves the reaction of a bromomethylated benzyl alcohol derivative with a suitable coupling partner. For example, the synthesis of certain isochroman derivatives has been achieved by reacting a bromobenzyl alcohol with an alcohol in the presence of a base, followed by an intramolecular Heck reaction to construct the isochroman skeleton. This latent functionality strategy can be advantageous in preventing racemization at sensitive stereocenters. rsc.org

Furthermore, 2-(bromomethyl)benzaldehydes, which can be derived from the corresponding benzyl alcohols, are valuable intermediates. These compounds can undergo a [4+2] annulation reaction with ketones in the presence of an N-heterocyclic carbene (NHC) and a chiral phosphoric acid cooperative catalyst to produce functionalized isochroman-1-ones with high enantioselectivity.

Site-Selective Halogenation in Isochromane Derivatives

The introduction of a halogen atom at a specific position within the isochroman framework is a critical transformation for the synthesis of targeted molecules like 7-(bromomethyl)isochromane. Site-selective halogenation reactions offer a direct route to functionalize the isochroman core, avoiding the need for pre-functionalized starting materials.

A notable method for the bromination of isochromans involves the use of copper(II) bromide (CuBr₂). This reagent can facilitate the oxidation and bromination of isochromans to yield bromo benzaldehyde derivatives. google.com While this method results in ring opening, it highlights the reactivity of the isochroman system towards brominating agents and the potential for selective functionalization.

For the direct C-H bromination of sp³ carbons, which is relevant for the introduction of a bromomethyl group, methods employing N-methyl sulfamate (B1201201) directing groups have been developed. These reactions utilize a rhodium catalyst in combination with sodium bromide and sodium hypochlorite, allowing for the selective bromination at the γ-carbon position under mild, aqueous conditions. thieme-connect.de This strategy offers a predictable way to achieve C-H bond halogenation.

Electrochemical methods also present a green and efficient alternative for selective halogenation. For instance, electrochemical bromination of various organic substrates has been achieved using ammonium (B1175870) bromide (NH₄Br) as the bromine source under mild conditions. tdx.cat Such approaches often exhibit high regioselectivity and can be scaled up, offering potential for industrial applications.

The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. Reagents such as N-bromosuccinimide (NBS) are commonly used for allylic and benzylic brominations. The optimization of reaction parameters, including solvent, temperature, and the presence of radical initiators, is essential to control the selectivity between ring bromination and side-chain bromination. nih.gov

Stereochemical Control in this compound Synthesis

The synthesis of enantiomerically pure or diastereomerically enriched this compound derivatives is of significant interest due to the often stereospecific nature of biological activity. This has led to the development of various stereoselective synthetic methodologies.

Enantioselective Methodologies for Chiral Isochromanes

The catalytic asymmetric synthesis of chiral isochromans has been a major focus of research. One powerful strategy involves the C-H insertion of donor/donor carbenes catalyzed by dirhodium complexes with chiral ligands. This method allows for the synthesis of a range of isochroman substrates in good yields with excellent diastereo- and enantioselectivity. researchgate.netnih.gov

Another approach is the biomimetic asymmetric hetero-Diels-Alder reaction. In this method, an isochromene and an ortho-quinonemethide are generated in situ and react in the presence of a bimetallic catalytic system, such as Au(I)/chiral Sc(III), to produce tetracyclic isochroman frameworks with high yields and excellent stereoselectivity (up to 95% ee). tdx.catnih.govfrontiersin.org This cascade reaction proceeds under mild conditions using readily available α-propargyl benzyl alcohols and 2-(hydroxylmethyl) phenols. tdx.catnih.govfrontiersin.orgipb.pt

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of isochromans. For example, chiral squaramide catalysts have been used to catalyze the Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, affording chiral heterocyclic systems containing the chroman moiety with high enantioselectivities. scientificupdate.com

The table below summarizes some of the enantioselective methods for the synthesis of chiral isochroman derivatives.

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| Rh₂(R-PTAD)₄ | C-H Insertion | Donor/donor carbenes | Excellent | researchgate.netnih.gov |

| Au(I)/chiral Sc(III) | Hetero-Diels-Alder | α-Propargyl benzyl alcohols, 2-(hydroxylmethyl) phenols | Up to 95% | tdx.catnih.govfrontiersin.org |

| Chiral Squaramide | Michael Addition | Pyrazolin-5-ones, 3-nitro-2H-chromenes | Up to 96% | scientificupdate.com |

Diastereoselective Synthesis of Substituted 7-(Bromomethyl)isochromaness

The diastereoselective synthesis of substituted isochromans allows for the precise control of multiple stereocenters. The oxa-Pictet-Spengler reaction is a valuable tool for the preparation of polysubstituted isochromans. This reaction can be performed diastereoselectively to furnish 1,3-disubstituted isochromans. By carefully selecting the starting materials and reaction conditions, specific diastereomers can be obtained in high yields.

For instance, the reaction of acrylyl enol ethers mediated by triflic acid can lead to the highly stereoselective formation of hexahydrobenzo[de]isochromanes. Similarly, the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol (B1680541) derivatives can produce diastereomerically pure spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, with the stereoselectivity being controlled by the choice of acid catalyst and solvent.

The use of chiral auxiliaries is another effective strategy. For example, the Rh(II)-catalyzed coupling of chiral 2-thiopyranylindoles with vinyl diazoacetates results in the formation of indolines with quaternary substitution at the C(3) position with high diastereoselectivity.

The following table presents examples of diastereoselective syntheses of substituted isochroman derivatives.

| Reaction Type | Key Reagents/Catalysts | Products | Diastereoselectivity | Reference |

| Friedel-Crafts/oxa-Pictet-Spengler | Triflic acid | Hexahydrobenzo[de]isochromanes | High | |

| Acid-catalyzed condensation | Methanesulfonic acid/Toluenesulfonic acid | Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones | Diastereomerically pure |

Process Optimization for this compound Formation

The optimization of synthetic processes is crucial for the large-scale and efficient production of this compound. This involves a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key parameters that are typically optimized include:

Catalyst Selection and Loading: For catalyzed reactions, screening different catalysts and optimizing their loading is essential. For instance, in the enantioselective bromolactonization to form brominated isochroman-1,4-diones, the choice of the amino-carbamate catalyst is critical for achieving high yields and enantioselectivity. researchgate.net

Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and selectivity. A study on the mono-bromination of 2H-indazoles showed that the choice between ethanol (B145695) and water as the solvent could affect the reaction efficiency. nih.gov

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled. Lowering the temperature can sometimes improve selectivity, while increasing it may reduce the reaction time. For example, in the electrochemical bromination of glycals, the temperature was a key parameter optimized to improve the yield. nih.govfrontiersin.org

Reagent Stoichiometry: The molar ratio of reactants and reagents can have a profound impact on the outcome of the reaction. For example, in the bromination of 2H-indazoles, the amount of NBS was varied to achieve either mono- or poly-halogenation. nih.gov

Work-up and Purification: Developing an efficient and scalable work-up and purification protocol is vital for industrial production. This may involve optimizing extraction, crystallization, or chromatographic conditions.

A powerful technique for process optimization is the use of continuous flow chemistry. Continuous photochemical bromination, for example, has been described for the synthesis of benzyl bromides, offering better control over reaction parameters and improved safety compared to batch processes. The use of in-line analytical techniques, such as continuous NMR analysis, can provide real-time kinetic data to facilitate rapid optimization.

The following table summarizes key optimization parameters from relevant studies on isochroman synthesis and bromination reactions.

| Reaction | Optimized Parameters | Outcome | Reference |

| Enantioselective Bromolactonization | Catalyst structure, solvent | Excellent yields, moderate enantioselectivity | researchgate.net |

| Mono-bromination of 2H-indazoles | Solvent, NBS equivalents | High yields (80-98%) | nih.gov |

| Electrochemical Bromination of Glycals | Temperature, additive, reagent equivalents | Improved yields (up to 67%) | nih.govfrontiersin.org |

| Continuous Photochemical Bromination | Flow rate, irradiation time, reagent concentration | Controlled mono-bromination |

Elucidation of Reaction Mechanisms in 7 Bromomethyl Isochromane Chemistry

Mechanistic Pathways of Bromomethylation Reactions on Isochromane Frameworks

The synthesis of 7-(bromomethyl)isochromane involves the introduction of a bromomethyl group onto the isochroman (B46142) scaffold. The specific mechanism for this transformation depends on the starting material and reagents used. If starting from 7-methylisochromane, a free-radical substitution mechanism is plausible. This process would typically be initiated by light or a radical initiator, leading to the homolytic cleavage of a bromine molecule (Br₂). A bromine radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This benzylic radical subsequently reacts with another molecule of Br₂ to yield the this compound product and a new bromine radical, thus propagating the chain reaction.

Alternatively, an electrophilic aromatic substitution pathway, such as a Blanc-type chloromethylation followed by halide exchange, could be envisioned on the isochroman ring itself, though this is less direct for achieving the specific 7-substituted isomer. The directing effects of the substituents on the aromatic ring would be critical in determining the regioselectivity of such a reaction.

Investigation of Nucleophilic Substitution Mechanisms at the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is the primary site of reactivity in this compound, making it an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, primarily the Sₙ1 and Sₙ2 mechanisms.

The structure of this compound, being a primary benzylic halide, allows for the operation of both Sₙ1 and Sₙ2 reaction pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Sₙ2 Mechanism: As a primary halide, the carbon atom bearing the bromine is sterically accessible, favoring the bimolecular Sₙ2 pathway. savemyexams.com In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. savemyexams.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Strong, weakly basic nucleophiles and polar aprotic solvents typically favor this pathway.

Sₙ1 Mechanism: Despite being a primary halide, the benzylic nature of the C-Br bond provides significant resonance stabilization to the carbocation that would form upon the departure of the bromide ion. This stabilization lowers the activation energy for carbocation formation, making the unimolecular Sₙ1 pathway competitive. youtube.com The Sₙ1 mechanism is a two-step process where the rate-determining first step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate. ucsb.edumasterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile from either face. This pathway is favored by weak nucleophiles, polar protic solvents that can solvate both the carbocation and the leaving group, and higher temperatures. youtube.com

Table 1: Factors Influencing the Nucleophilic Substitution Pathway of this compound

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Rationale for this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary benzylic structure allows both pathways. Steric accessibility favors Sₙ2, while carbocation stability favors Sₙ1. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | The choice of nucleophile is a key determinant for directing the mechanism. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate and leaving group, promoting Sₙ1. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for Sₙ2. |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group, suitable for both mechanisms. |

Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon where a nearby functional group within the same molecule acts as an internal nucleophile. wikipedia.org This participation can significantly increase the reaction rate and influence the stereochemical outcome. wikipedia.orgdalalinstitute.com In the case of this compound, the ether oxygen atom of the isochroman ring is suitably positioned to potentially participate in the displacement of the bromide ion.

The mechanism would involve the intramolecular attack of the lone pair of electrons on the ring oxygen onto the electrophilic carbon of the bromomethyl group. This would result in the formation of a tricyclic oxonium ion intermediate. The external nucleophile would then attack this strained intermediate to yield the final product. A key consequence of NGP is often the retention of stereochemistry at the reaction center, as the process involves two consecutive Sₙ2-like inversions. dalalinstitute.comchem-station.com The rate acceleration observed in NGP is attributed to the high effective concentration of the internal nucleophile, making the intramolecular step kinetically favorable. dalalinstitute.com

Mechanistic Insights into Metal-Catalyzed Transformations Involving this compound

Benzylic halides like this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A prominent example is the Palladium-catalyzed Suzuki-Miyaura coupling reaction.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a Palladium(0) species:

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This oxidative addition step forms a Pd(II) intermediate.

Transmetalation: In the presence of a base, an organoboron compound (e.g., a boronic acid) forms a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide ligand in a step known as transmetalation. iciq.orgresearchgate.net

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) center. This step forms the new carbon-carbon bond in the product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This mechanistic framework allows for the coupling of the 7-isochromanylmethyl moiety with a wide variety of organic groups, demonstrating the synthetic utility of this compound as a building block.

Table 2: General Catalytic Cycle for Suzuki-Miyaura Coupling of this compound

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond. | (7-isochromanylmethyl)Pd(II)-Br |

| 2. Transmetalation | Organic group (R) from R-B(OH)₂ is transferred to Palladium. | (7-isochromanylmethyl)Pd(II)-R |

| 3. Reductive Elimination | C-C bond forms, product is released, and Pd(0) is regenerated. | Pd(0) + 7-(R-methyl)isochromane |

Kinetic and Thermodynamic Considerations in this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the mechanistic pathways.

Kinetics: The rate of reaction is a critical indicator of the underlying mechanism.

For an Sₙ1 reaction , the rate is first-order, contingent only on the concentration of the substrate, as the initial ionization is the slow, rate-determining step (Rate = k[R-Br]). masterorganicchemistry.com

Reactions proceeding via neighboring group participation often exhibit enhanced rates compared to analogous systems lacking the participating group. wikipedia.org This rate enhancement is a hallmark of anchimeric assistance.

Thermodynamics: The stability of intermediates and products governs the feasibility and position of equilibrium for a given reaction.

In the Sₙ1 pathway , the thermodynamic stability of the resonance-stabilized benzylic carbocation is a key factor that makes this route accessible for a primary halide.

In NGP , the formation of a cyclic oxonium ion intermediate, while potentially strained, provides a lower energy pathway compared to the formation of a high-energy, unsolvated primary carbocation.

Table 3: Summary of Mechanistic Features

| Mechanism | Key Intermediate | Rate Law | Primary Determinants |

|---|---|---|---|

| Sₙ1 | Resonance-stabilized carbocation | First-order: Rate = k[Substrate] | Solvent polarity, Nucleophile strength (weak) |

| Sₙ2 | Pentacoordinate transition state | Second-order: Rate = k[Substrate][Nucleophile] | Steric hindrance, Nucleophile strength (strong) |

| NGP | Cyclic oxonium ion | First-order (typically) | Proximity and nucleophilicity of internal group |

| Suzuki Coupling | Pd(II) species | Complex, depends on catalytic cycle step | Catalyst, base, boronic acid reagent |

Chemical Reactivity and Functionalization of 7 Bromomethyl Isochromane

Nucleophilic Displacement Reactions of the Bromomethyl Group

The primary mode of reactivity for 7-(bromomethyl)isochromane involves the nucleophilic substitution of the bromide ion. The benzylic nature of the carbon-bromine bond enhances its susceptibility to attack by a wide array of nucleophiles, facilitating the construction of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Formation of Ethers and Alcohols from this compound

The reaction of this compound with alcohols or alkoxides provides a direct route to the corresponding ethers. This transformation typically proceeds via a Williamson ether synthesis mechanism, an SN2 reaction where an alkoxide ion acts as the nucleophile. researchgate.netresearchgate.net For instance, reacting this compound with a sodium alkoxide (NaOR) in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would yield the corresponding 7-(alkoxymethyl)isochromane. The reaction generally proceeds under mild conditions, and the choice of base to generate the alkoxide is crucial to avoid side reactions. researchgate.net

Hydrolysis of the bromomethyl group to the corresponding alcohol, 7-(hydroxymethyl)isochromane, can be achieved using various hydrolytic conditions. A common method involves reaction with an aqueous base, such as sodium hydroxide, often in a co-solvent system to ensure miscibility. Alternatively, reaction with water under forcing conditions or with silver oxide in aqueous THF can also effect this transformation.

Table 1: Examples of Ether and Alcohol Formation

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Sodium methoxide (B1231860) (NaOMe) | 7-(Methoxymethyl)isochromane |

| This compound | Sodium ethoxide (NaOEt) | 7-(Ethoxymethyl)isochromane |

Amination and Amidation Reactions

The introduction of nitrogen-containing functional groups can be readily accomplished through the reaction of this compound with various nitrogen nucleophiles. Primary and secondary amines can displace the bromide to form the corresponding 7-(aminomethyl)isochromane derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated.

Amides can also be formed by reacting this compound with an amine to first form the secondary amine, which is then acylated. Alternatively, direct reaction with a pre-formed amide anion could also yield the N-alkylated product. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for C-N bond formation, although they are more commonly applied to aryl halides rather than benzylic halides.

Thiolation and Selenation Reactions

The soft nature of sulfur nucleophiles makes them excellent partners for reaction with the soft electrophilic center of the bromomethyl group. Thiolation of this compound with a thiol (RSH) in the presence of a base, such as sodium hydride or a tertiary amine, readily affords the corresponding thioether. This reaction is generally high-yielding and proceeds under mild conditions. The high nucleophilicity of the thiolate anion drives the reaction forward efficiently.

Similarly, selenation can be achieved by reacting this compound with a selenol (RSeH) or a pre-formed selenide (B1212193) anion. These reactions are analogous to thiolation and provide access to selenoethers, which are valuable in certain applications, including as precursors for radical reactions.

Carbon-Carbon Bond Forming Reactions

Beyond the formation of heteroatom bonds, the bromomethyl group of this compound is a valuable handle for constructing new carbon-carbon bonds, a fundamental operation in the assembly of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. While typically employed for the coupling of aryl or vinyl halides, benzylic halides like this compound can also participate in certain cross-coupling reactions.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the benzylic position.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. A reductive Heck-type reaction could potentially couple this compound with an alkene.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The direct Sonogashira coupling of this compound is less common, but related transformations can be envisaged.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This compound could potentially be coupled with various organozinc reagents in the presence of a palladium catalyst to form a diverse range of derivatives.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

|---|---|---|---|

| Suzuki | Phenylboronic acid | 7-Benzylisochromane | Pd(PPh₃)₄, Base |

| Heck | Styrene | 7-(3-Phenylpropyl)isochromane | Pd(OAc)₂, Ligand, Base |

| Sonogashira | Phenylacetylene | 7-(3-Phenylprop-2-yn-1-yl)isochromane | PdCl₂(PPh₃)₂, CuI, Base |

Grignard and Organometallic Reagent Chemistry

The formation of a Grignard reagent from this compound would involve its reaction with magnesium metal in a dry ether solvent. This would generate the highly reactive organomagnesium species, 7-(isochromanylmethyl)magnesium bromide. This Grignard reagent would be a potent nucleophile and a strong base, capable of reacting with a wide variety of electrophiles. For example, its reaction with aldehydes and ketones would yield secondary and tertiary alcohols, respectively, after an acidic workup. Reaction with carbon dioxide would produce the corresponding carboxylic acid.

Other organometallic reagents could also be prepared and utilized. For example, reaction with lithium metal would form the organolithium reagent, which would exhibit similar reactivity to the Grignard reagent. These organometallic derivatives of this compound serve as powerful intermediates for the introduction of a wide range of carbon-based substituents.

Annulation and Cyclization Reactions

The dual reactivity of this compound, possessing both the isochroman (B46142) core and a reactive bromomethyl group, allows for its participation in various annulation and cyclization strategies. While direct examples involving this compound are specific, the principles can be derived from the reactivity of related (bromomethyl)arenes and isochroman systems.

One primary strategy involves using the bromomethyl group as an electrophilic handle for intramolecular cyclization. For instance, if a nucleophilic group is introduced elsewhere on the molecule, typically via the isochroman core, subsequent intramolecular alkylation can lead to fused polycyclic systems. A general representation of this involves the reaction of a (bromomethyl)arene with a tethered nucleophile to form a new ring.

Furthermore, the bromomethyl group is a key component in cycloalkylation reactions. Research has shown that vicinal bromo-(bromomethyl)arenes can undergo palladium-catalyzed double cross-coupling reactions with vic-diborylalkenes to yield indene (B144670) derivatives. researchgate.net Similarly, reactions of poly(bromomethyl)arenes with phosphoryl- or thiophosphorylacetonitriles under phase-transfer catalysis lead to cycloalkylation, forming fused five-, six-, or seven-membered rings. researchgate.net These methods highlight the potential of the bromomethyl moiety in this compound to act as an anchor point for building new carbocyclic or heterocyclic rings onto the existing benzo-fused portion of the molecule.

Another significant class of cyclization is the oxa-Pictet-Spengler reaction, which is a foundational method for synthesizing the isochroman skeleton itself. thieme-connect.comresearchgate.net This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. thieme-connect.comresearchgate.net While this method is used to construct the core, further annulation can be envisioned by functionalizing the resulting isochroman and utilizing the inherent reactivity of the bromomethyl group.

Palladium-catalyzed intramolecular Heck reactions represent another powerful tool for constructing fused ring systems. For example, an appropriately substituted precursor can undergo cyclization to form a methylene-isochroman, which can be further transformed. rsc.org The 7-(bromomethyl)isochroman could be converted into a suitable Heck precursor for subsequent annulation.

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

| Palladium-Catalyzed Annulation | vic-Diborylarenes, Pd(PPh₃)₄, Cs₂CO₃, THF/H₂O, 60 °C | Fused Polycycles (e.g., Fluorenes) | researchgate.net |

| Phase-Transfer Cycloalkylation | Phosphorylacetonitriles, Base (e.g., K₂CO₃), Phase-Transfer Catalyst | Fused Phosphorus Heterocycles | researchgate.net |

| Intramolecular Heck Reaction | Pd(OAc)₂, Additives (e.g., PPh₃, Ag₂CO₃) | Methylene-Isochromans | rsc.org |

| Oxa-Pictet-Spengler Cyclization | β-Arylethanols, Aldehydes/Ketones, Acid Catalyst (e.g., TfOH) | Substituted Isochromans | thieme-connect.comresearchgate.net |

Transformations Involving the Isochromane Ring System

The isochroman core is susceptible to various oxidation and reduction reactions, primarily targeting the benzylic ether carbon (C-1) and the methylene (B1212753) groups of the heterocyclic ring.

Oxidation: The C-1 position of isochromans is particularly reactive towards oxidation due to its benzylic and ethereal nature. This C(sp³)–H bond can be functionalized using a variety of catalytic systems. Iron and copper catalysts have been successfully employed for the direct functionalization of the isochroman C-1 position with nucleophiles like indoles, pyrroles, and electron-rich arenes, proceeding through an oxidative cross-dehydrogenative coupling (CDC) mechanism. acs.org Organocatalytic methods, for instance using 9-azanoradamantane N-oxyl (AZADOL), have also been developed for the C(sp³)–H functionalization of isochroman with a broad range of nucleophiles in excellent yields. acs.org Palladium-catalyzed allylic C-H oxidation of terminal olefins is another advanced strategy that can lead to the formation of isochroman structures. nih.govnih.gov

Reduction: Reduction of the isochroman ring system typically involves cleavage of the C-O bonds. While the ether linkage is generally stable, it can be cleaved under harsh reducing conditions or by using specific reagents that target benzylic ethers. For example, reduction of an isochroman-4-one (B1313559) derivative with sodium borohydride (B1222165) selectively reduces the ketone without affecting the core ether linkage. rsc.org More strenuous conditions, such as catalytic hydrogenation with Pd/C, can be used to remove benzyl-type protecting groups, a reaction analogous to the potential cleavage of the isochroman's benzylic C-O bond. rsc.org

| Transformation | Reagent/Catalyst | Site of Reaction | Product | Ref. |

| Oxidative C-H Functionalization | Copper(I) bromide, tBHP | C-1 | 1-Substituted Isochroman | acs.org |

| Oxidative C-H Functionalization | AZADOL (organocatalyst) | C-1 | 1-Substituted Isochroman | acs.org |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | C-4 (on isochroman-4-one) | Isochroman-4-ol | rsc.org |

| Hydrogenolysis | H₂, Pd/C | C-O Benzylic Bond | Ring-opened Phenylethanol derivative | rsc.org |

The isochroman ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, often prompted by Lewis or Brønsted acids. These transformations can provide access to alternative molecular scaffolds.

An unexpected ring-opening has been observed under Friedel-Crafts conditions, where an initially formed isochroman rearranges to a primary alcohol derivative. researchgate.net Lewis acid-catalyzed rearrangements of precursors like aryldioxolanylacetates provide a pathway to isochroman-3-ylacetates and isochromane-γ-lactones, where the choice of Lewis acid influences the product distribution.

Iodine(III)-mediated reactions can induce an unexpected ring-contraction rearrangement of certain isochroman-1-one (B1199216) precursors to yield 3-substituted phthalides. nih.gov This process proceeds through a proposed mechanism involving proton transfer followed by ring opening and subsequent ring formation.

| Reaction Type | Reagents/Conditions | Key Transformation | Product Type |

| Friedel-Crafts Ring Opening | Acidic Conditions (e.g., HFIP) | Intramolecular cyclization followed by ring opening | Dihydronaphthalene derivative |

| Lewis Acid-Catalyzed Rearrangement | TiCl₄, Camphorsulfonic acid | Rearrangement of dioxolane precursor | Isochromane-γ-lactone |

| Iodine(III)-Mediated Rearrangement | PIDA, TBAB/TBACl/TBAI | Ring contraction | 3-Substituted Phthalide |

Regioselectivity and Chemoselectivity in Functionalization of this compound

The functionalization of this compound is governed by the distinct reactivity of its three main components: the benzylic bromide, the aromatic ring, and the isochroman ether linkage. Achieving selectivity requires careful choice of reagents and reaction conditions.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

Reactions at the Bromomethyl Group: The C-Br bond is the most labile site for nucleophilic substitution. Reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) can be expected to occur preferentially at this position under standard SN2 or SN1 conditions, leaving the isochroman ring and its ether linkage intact.

Reactions at the Isochroman Core: As discussed previously, the C-1 position can be functionalized via oxidative C-H activation. acs.orgacs.org These conditions are often metal-catalyzed and oxidative, distinct from the nucleophilic substitution conditions used for the bromomethyl group. This orthogonality allows for selective functionalization. For instance, one could first perform a substitution at the bromomethyl group and then an oxidative coupling at C-1.

Reactions of the Aromatic Ring: Standard electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts) would likely require Lewis acid catalysis, which could potentially compete with reactions at the ether oxygen. However, directed ortho-metalation (DoM) strategies could offer a selective route to functionalizing the aromatic ring.

Regioselectivity: This is most relevant for reactions on the aromatic ring. The existing substituents—an alkyl ether at position 2 and a bromomethyl group at position 7—direct the position of incoming electrophiles. The ether oxygen is a strong activating, ortho-, para-directing group, while the alkyl substituent is weakly activating and also ortho-, para-directing. In electrophilic aromatic substitution, the positions ortho and para to the strongest activating group are favored. For the 7-(bromomethyl)isochroman, the ether oxygen would strongly direct incoming electrophiles to positions 5 and, to a lesser extent, 3. The combined directing effects would need to be considered, but position 5 is sterically accessible and electronically activated, making it a likely site for substitution.

Palladium-catalyzed C-H functionalization often relies on directing groups, which can precisely control regioselectivity. rsc.org While the ether oxygen of the isochroman can act as a weak directing group, more complex strategies might be needed for highly regioselective C-H activation on the aromatic ring of this specific substrate.

Advanced Characterization and Structural Analysis of 7 Bromomethyl Isochromane Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. uobasrah.edu.iqresearchgate.netupi.edu

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 7-(Bromomethyl)isochromane, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display a complex pattern for the three protons on the benzene (B151609) ring. The proton at position 8 (H-8) would likely appear as a singlet or a narrowly split doublet. The protons at positions 5 and 6 (H-5, H-6) would form an AX or AB system, appearing as a pair of doublets, with their chemical shifts influenced by the electron-withdrawing effect of the bromomethyl group.

The benzylic protons of the bromomethyl group (-CH₂Br) are expected to produce a sharp singlet, shifted downfield due to the electronegativity of the adjacent bromine atom. The protons of the isochromane heterocyclic ring would appear as three distinct signals. The two protons at position 1 (-O-CH₂-) would likely be a singlet, while the protons at positions 3 and 4 (-CH₂-CH₂-) would present as two triplets, integrating to two protons each, due to coupling with each other. irisotope.comyoutube.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | ~7.2-7.4 | d | ~8.0 | 1H |

| H-6 | ~7.1-7.3 | d | ~8.0 | 1H |

| H-8 | ~7.0-7.2 | s | - | 1H |

| H-1 (-OCH₂-) | ~4.7-4.9 | s | - | 2H |

| -CH₂Br | ~4.5-4.7 | s | - | 2H |

| H-3 (-O-CH₂-CH₂-) | ~3.9-4.1 | t | ~6.0 | 2H |

| H-4 (-Ar-CH₂-) | ~2.8-3.0 | t | ~6.0 | 2H |

Note: This data is predictive and based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. irisotope.com The two quaternary carbons of the aromatic ring (C-4a, C-8a) would appear in the 130-140 ppm range. The carbon bearing the bromomethyl group (C-7) would also be in this region. The remaining three aromatic CH carbons (C-5, C-6, C-8) would resonate between 120-130 ppm.

The carbon of the bromomethyl group (-CH₂Br) is expected to appear significantly downfield for an sp³ carbon, typically in the 30-35 ppm range, due to the deshielding effect of the bromine atom. The carbons of the heterocyclic ring would be found further upfield: C-1 (-O-CH₂-) at approximately 65-70 ppm, C-3 (-O-CH₂-CH₂-) around 60-65 ppm, and C-4 (-Ar-CH₂-) at about 25-30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4a, C-8a, C-7 (Aromatic Quaternary) | 130 - 140 |

| C-5, C-6, C-8 (Aromatic CH) | 120 - 130 |

| C-1 (-OCH₂-) | 65 - 70 |

| C-3 (-O-CH₂-CH₂-) | 60 - 65 |

| -CH₂Br | 30 - 35 |

| C-4 (-Ar-CH₂-) | 25 - 30 |

Note: This data is predictive and based on analogous structures. Actual experimental values may vary.

2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the triplet signals of the H-3 and H-4 protons, confirming their adjacent positions in the heterocyclic ring. Correlations between the aromatic protons H-5 and H-6 would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~4.6 ppm would correlate with the carbon signal at ~33 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different fragments of the molecule. For instance, the protons of the -CH₂Br group (H-7') would show correlations to the aromatic carbons C-6, C-7, and C-8, confirming the position of the substituent on the aromatic ring. Similarly, the H-4 protons would show correlations to the aromatic quaternary carbon C-4a and the aromatic C-5, establishing the fusion of the heterocyclic and aromatic rings.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition and molecular formula of a compound. nih.gov

For this compound (C₁₀H₁₁BrO), the theoretical exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. chemguide.co.uk

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry would cause the molecular ion to fragment in predictable ways, providing further structural information. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For this compound, likely fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a prominent peak at [M-79]⁺ and [M-81]⁺. The resulting cation would be a stable benzylic carbocation.

Loss of Bromomethyl Radical: Cleavage of the bond between the aromatic ring and the bromomethyl group would lead to the loss of a •CH₂Br radical, resulting in a peak corresponding to the isochromane cation.

Benzylic Cleavage (Tropylium Ion): A common fragmentation for benzyl (B1604629) derivatives is the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which could arise from rearrangement and fragmentation of the molecular ion.

Fragmentation of the Isochromane Ring: The parent isochromane shows a base peak at m/z 104, corresponding to the loss of formaldehyde (B43269) (CH₂O). nist.gov This fragmentation pathway, involving a retro-Diels-Alder type reaction, would also be expected for the substituted derivative.

Predicted HRMS and Fragmentation Data

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₀H₁₁⁷⁹BrO]⁺ | Molecular Ion (M⁺) | ~226.00 |

| [C₁₀H₁₁⁸¹BrO]⁺ | Molecular Ion (M+2⁺) | ~228.00 |

| [C₁₀H₁₁O]⁺ | Loss of •Br | ~147.08 |

| [C₉H₉O]⁺ | Loss of •CH₂Br | ~133.07 |

| [C₈H₈Br]⁺ | Loss of CH₂O from M⁺ | ~183.98 / 185.98 |

| [C₈H₈]⁺ | Loss of CH₂O and •Br | ~104.06 |

Note: m/z values are approximate and for the most abundant isotopes. HRMS would provide values to several decimal places.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. fiveable.me IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. scitepress.org A vibration is IR active if it causes a change in the molecule's dipole moment, and Raman active if it causes a change in its polarizability. fiveable.me

For this compound, the key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: The stretching vibrations of the CH₂ groups in the isochromane ring and the bromomethyl group would be observed in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring gives rise to characteristic bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretch: The ether linkage of the isochromane ring is expected to produce a strong, characteristic C-O stretching band, typically in the 1250-1050 cm⁻¹ region. This is often more prominent in the IR spectrum.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 680-515 cm⁻¹. This band is often of medium to strong intensity.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the 900-675 cm⁻¹ region, and the pattern can sometimes give clues about the substitution pattern.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 (often strong) |

| C-O-C (Ether) | Stretching | 1250 - 1050 (strong) | 1250 - 1050 (weak) |

| C-Br | Stretching | 680 - 515 | 680 - 515 |

Note: This data is predictive. The exact frequencies and intensities depend on the specific molecular environment and solid-state packing effects.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, this technique can also unambiguously determine its absolute stereochemistry.

While no published crystal structure for this compound is currently available, a successful crystallographic analysis would provide:

Unambiguous Connectivity: It would confirm the bonding framework of the molecule, verifying the isochromane core and the position of the bromomethyl substituent at C-7.

Solid-State Conformation: The analysis would reveal the preferred conformation of the heterocyclic ring (e.g., half-chair or envelope) and the orientation of the bromomethyl group relative to the ring system in the crystalline state.

Intermolecular Interactions: The crystal packing would show any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state properties of the material.

Absolute Stereochemistry: For a chiral sample that crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the stereocenter(s) without the need for a reference compound of known chirality. This provides a definitive assignment of the molecule's handedness.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule (assuming no plane of symmetry), it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique for separating and quantifying enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govamericanpharmaceuticalreview.com

The separation is achieved by using a chiral stationary phase (CSP). nih.govwvu.edu The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, and because these complexes have different energies and stabilities, one enantiomer is retained on the column longer than the other, leading to their separation. researchgate.net

Developing a method for this compound would involve:

Column Selection: A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly versatile and widely used for separating a broad range of chiral compounds. nih.gov

Mobile Phase Optimization: The separation is highly dependent on the mobile phase composition. Typically, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are used in normal-phase mode. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks with reasonable retention times.

Detection: A standard UV detector would be suitable for detection, as the aromatic ring of the isochromane system is a strong chromophore.

Quantification: Once the enantiomers are separated, the area under each peak is integrated. The enantiomeric excess is then calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

This analysis is crucial in fields like asymmetric synthesis and pharmaceutical development, where the biological activity of two enantiomers can differ significantly. nih.govamericanpharmaceuticalreview.com

Theoretical and Computational Chemistry of 7 Bromomethyl Isochromane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules like 7-(Bromomethyl)isochromane. mdpi.com DFT calculations, particularly using hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict a variety of molecular properties. researchgate.net

Electronic Properties: Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom is expected to influence the electron density distribution across the isochromane core, thereby affecting the HOMO and LUMO energy levels.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in predicting how the molecule will interact with nucleophiles. Local reactivity can be assessed through Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. In this compound, the benzylic carbon attached to the bromine atom is anticipated to be a primary electrophilic site.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Value | Electron-donating ability |

| LUMO Energy | Value | Electron-accepting ability |

| HOMO-LUMO Gap | Value | Chemical reactivity and stability |

| Electronegativity (χ) | Value | Tendency to attract electrons |

| Chemical Hardness (η) | Value | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | Value | Propensity to accept electrons |

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.org QTAIM analysis of this compound can reveal detailed information about the covalent and non-covalent interactions within the molecule.

By locating the bond critical points (BCPs) in the electron density, one can characterize the nature of the chemical bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. For covalent bonds, such as the C-C and C-O bonds in the isochromane ring, one would expect a high electron density and a negative Laplacian. In contrast, for weaker interactions, such as potential intramolecular hydrogen bonds or van der Waals contacts, the electron density at the BCP would be lower, and the Laplacian would be positive.

A key area of interest in this compound would be the analysis of the C-Br bond and any potential weak intramolecular interactions involving the bromine atom or the ether oxygen.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. rsc.org For this compound, the primary source of conformational flexibility arises from the rotation of the bromomethyl group.

MD simulations can provide insights into the preferred orientations of this group and the energy barriers associated with its rotation. By simulating the molecule in different environments, such as in a vacuum or in a solvent, one can understand how the surrounding medium influences its conformational preferences. The results of these simulations can be used to generate a potential energy surface, highlighting the most stable conformers and the transition states between them. This information is crucial for understanding how the molecule's shape can affect its reactivity and interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing valuable information about reaction mechanisms and kinetics. For this compound, a likely reaction is nucleophilic substitution at the benzylic carbon, displacing the bromide ion.

By modeling the reaction with various nucleophiles, it is possible to locate the transition state (TS) structure for each pathway. Characterization of the TS, including its geometry and energy, is essential for calculating the activation energy of the reaction. beilstein-journals.org Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the identified TS connects the reactants and products. This type of modeling can help in predicting the feasibility of different reactions and understanding the factors that control their rates.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. mdpi.com

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies. These calculations provide information about the vibrational modes of the molecule, and the predicted spectra can aid in the interpretation of experimental spectroscopic data. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of the electronic excited states. cnr.it This can help in understanding the electronic transitions that give rise to the observed absorption bands.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Application |

| ¹H NMR | Chemical shifts (ppm) | Structural elucidation |

| ¹³C NMR | Chemical shifts (ppm) | Carbon skeleton determination |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | Functional group identification |

| Raman Spectroscopy | Vibrational frequencies (cm⁻¹) | Molecular structure and symmetry |

| UV-Vis Spectroscopy | Absorption maxima (λ_max) | Electronic structure analysis |

Note: The accuracy of predicted spectroscopic data is highly dependent on the computational method and the inclusion of environmental effects (e.g., solvent models).

Synthetic Utility and Transformative Applications of 7 Bromomethyl Isochromane

7-(Bromomethyl)isochromane as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a reactive bromomethyl handle on the isochromane framework designates this compound as a potent intermediate for the synthesis of elaborate molecules. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a diverse array of functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in building complex structures.

Precursor for Advanced Heterocyclic Scaffolds

The electrophilic nature of the bromomethyl group makes this compound an ideal precursor for the synthesis of advanced heterocyclic systems. Through alkylation of various nucleophiles, the isochromane core can be fused or appended to other heterocyclic rings. For instance, reaction with nitrogen-based nucleophiles, such as amines or the nitrogen atoms within existing heterocycles, can lead to the formation of novel polycyclic aza-heterocycles. Similarly, oxygen and sulfur nucleophiles can be employed to construct new oxygen- and sulfur-containing ring systems, respectively. These transformations are critical in medicinal chemistry for scaffold hopping and the generation of new chemical space.

Table 1: Potential Reactions of this compound for Heterocycle Synthesis

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Potential Heterocyclic Product |

|---|---|---|---|

| N-Nucleophile | Primary Amine (R-NH₂) | C-N | N-alkylated product |

| N-Nucleophile | Imidazole (B134444) | C-N | N-alkylated imidazole derivative |

| O-Nucleophile | Phenol (Ar-OH) | C-O (Ether) | Aryl ether derivative |

This table represents potential synthetic pathways based on the known reactivity of benzylic bromides.

Building Block for Polycyclic Systems

Beyond the synthesis of heterocycles, this compound serves as a valuable building block for the construction of complex polycyclic and carbocyclic systems. The bromomethyl group can participate in a variety of carbon-carbon bond-forming reactions. For example, it can be used in Friedel-Crafts alkylation reactions to append the isochromane moiety to other aromatic systems. Furthermore, conversion of the bromide to an organometallic reagent, such as a Grignard or organolithium species, would open pathways to reactions with a wide range of electrophiles, enabling the construction of intricate carbon skeletons. These strategies are fundamental to the total synthesis of natural products and the development of novel materials.

Convergent and Divergent Synthetic Strategies Utilizing this compound

The structure of this compound is well-suited for both convergent and divergent synthetic designs, offering chemists flexibility in planning synthetic routes.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent starting point for such a strategy. The reactive bromomethyl group can be reacted with a multitude of different nucleophiles or coupling partners, allowing for the rapid generation of a diverse set of isochromane derivatives from a single, common precursor. This method is particularly powerful in drug discovery for the exploration of structure-activity relationships (SAR).

Table 2: Application of this compound in Synthetic Strategies

| Strategy | Description | Role of this compound |

|---|---|---|

| Convergent | Two or more complex fragments are synthesized separately and then combined. | Serves as a pre-functionalized isochromane fragment for late-stage coupling. |

| Divergent | A single precursor is used to create a library of diverse analogues. | Acts as the common intermediate, with transformations focused on the bromomethyl group. |

Integration into Multicomponent Reactions and Cascade Processes

While specific examples involving this compound are not extensively documented in the literature, its structure suggests significant potential for use in multicomponent reactions (MCRs) and cascade processes. MCRs are reactions in which three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. The electrophilicity of the bromomethyl group could allow it to be trapped by a nucleophilic species generated in situ during an MCR.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot without the need to isolate intermediates. A reaction initiated at the bromomethyl group of this compound could unveil functionality that triggers a subsequent cyclization or rearrangement, leading to the rapid construction of molecular complexity. The development of such processes is a key goal in modern organic synthesis, aiming to improve atom economy and reduce waste.

Future Research Directions and Emerging Paradigms in 7 Bromomethyl Isochromane Chemistry